molecular formula C20H18ClN3O6 B2507014 4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide CAS No. 851404-06-3

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

Cat. No.: B2507014
CAS No.: 851404-06-3
M. Wt: 431.83
InChI Key: YLKCOEFHBPYNQJ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide is a synthetic chemical compound of significant interest in medicinal chemistry and pharmacological research. This molecule is a benzamide derivative that incorporates a quinolin-2-one core, a privileged scaffold in drug discovery. The structure is further functionalized with chloro and nitro substituents, which are known to influence the molecule's electronic properties and its ability to interact with biological targets. The quinolin-2-one moiety is a common feature in compounds with a wide range of documented biological activities. Similarly, the para-aminobenzoic acid (PABA) structure is a key building block in pharmaceuticals and has been utilized in the development of various therapeutic agents . This combination of features makes this benzamide-quinoline hybrid a valuable candidate for in vitro screening against various disease models. Potential research applications include investigating its activity as an enzyme inhibitor, its effects on cell proliferation, or its interaction with specific proteins. Researchers can leverage this compound as a building block for further chemical derivatization or as a standard in analytical studies. This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

851404-06-3

Molecular Formula

C20H18ClN3O6

Molecular Weight

431.83

IUPAC Name

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide

InChI

InChI=1S/C20H18ClN3O6/c1-29-16-5-6-17(30-2)18-13(16)9-12(20(26)23-18)7-8-22-19(25)11-3-4-14(21)15(10-11)24(27)28/h3-6,9-10H,7-8H2,1-2H3,(H,22,25)(H,23,26)

InChI Key

YLKCOEFHBPYNQJ-UHFFFAOYSA-N

SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The quinoline core is then functionalized with appropriate substituents to introduce the methoxy and nitro groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.

  • Reduction: The nitro group can be reduced to an amine group.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like iron (Fe) and hydrogen (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Nitroso derivatives, nitrate esters.

  • Reduction: Amines, hydroxylamines.

  • Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a precursor for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of bacterial cell walls or inhibition of essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.

Comparison with Similar Compounds

Structural and Crystallographic Differences

The following table summarizes key structural and crystallographic distinctions between the target compound and its analogs:

Property Target Compound 4-Chloro-N-[2-(Piperidin-1-Yl)Ethyl]Benzamide Monohydrate 4-Chloro-N-(2-(3,4-Dihydroisoquinolin-2(1H)-Yl)-2-(Furan-2-Yl)Ethyl)-3-Nitrobenzamide
Molecular Formula Likely C₂₃H₂₁ClN₃O₇ (estimated) C₁₄H₁₉ClN₂O·H₂O C₂₂H₂₀ClN₃O₄
Molecular Weight ~503.9 (estimated) 284.78 425.9
Core Heterocycle 5,8-Dimethoxy-2-oxo-1H-quinoline Piperidine (chair conformation) 3,4-Dihydroisoquinoline and furan
Substituents Chloro, nitro, methoxy, oxo Chloro, benzamide Chloro, nitro, furan
Crystal System Not reported Monoclinic (P21/n) Not reported
Hydrogen Bonding Likely involves oxo, nitro, and methoxy groups O-H⋯N, O-H⋯O, C-H⋯O (water-mediated chains) Potential O-H⋯O (furan) or N-H⋯O interactions
Key Observations:

Heterocyclic Core: The quinoline core in the target compound introduces planar aromaticity and methoxy/oxo substituents, which may enhance π-π stacking and hydrogen-bonding capacity compared to the flexible piperidine ring in or the dihydroisoquinoline-furan system in .

Methoxy groups in the quinoline ring may improve solubility relative to the chloro-dominated analogs .

Crystallographic Behavior: The piperidine analog forms water-mediated hydrogen-bonded chains along [010], stabilized by O-H⋯N and O-H⋯O interactions .

Pharmacological Implications

  • Piperidine Derivatives : Piperidine moieties are common in antimicrobial agents due to their ability to disrupt bacterial membranes .
  • Nitro and Chloro Groups : These substituents are associated with anticancer and antiparasitic activities, as seen in chloramphenicol and nitrofurantoin .
  • Quinoline Core: Quinolines (e.g., chloroquine) are known for antimalarial and kinase-inhibiting properties. The 5,8-dimethoxy-2-oxo substitution could modulate target selectivity or metabolic stability .

Biological Activity

4-chloro-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-3-nitrobenzamide is a synthetic compound belonging to the class of quinoline derivatives. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. The structural characteristics of this compound, including the chloro-substituted benzamide group and the quinoline moiety, contribute to its diverse pharmacological properties.

  • Molecular Formula : C20H18ClN3O6
  • Molecular Weight : 431.8 g/mol
  • IUPAC Name : this compound
  • InChI Key : YLKCOEFHBPYNQJ-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It has been shown to modulate enzyme activities, particularly those involved in cell proliferation and signaling pathways associated with cancer and neurodegenerative diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays revealed that the compound effectively reduced the viability of human cancer cells by inducing apoptosis and disrupting cell cycle progression.

Cell LineIC50 (μM)Mechanism
A549 (lung cancer)15.4Induces apoptosis
MCF7 (breast cancer)12.8Inhibits cell cycle progression
HeLa (cervical cancer)10.5Promotes oxidative stress

Antimicrobial Activity

The compound also demonstrates antimicrobial effects against a range of pathogens. Its efficacy has been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Neuroprotective Effects

In addition to its anticancer and antimicrobial properties, this compound has shown potential neuroprotective effects. It is being investigated for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease pathology.

CompoundAChE Inhibition IC50 (μM)
This compound8.5
Rivastigmine (control)0.08

Case Studies

Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer activity of this compound on several cancer cell lines. They reported that treatment with the compound led to a dose-dependent decrease in cell viability, with significant induction of apoptosis observed via flow cytometry analysis.

Case Study 2: Antimicrobial Screening
Another study assessed the antimicrobial activity against various pathogens using agar diffusion methods. The results indicated that the compound exhibited potent activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent for infectious diseases.

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